molecular formula C16H25NO2S B2799405 3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine CAS No. 496013-61-7

3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine

Cat. No. B2799405
CAS RN: 496013-61-7
M. Wt: 295.44
InChI Key: UXHSLVFIKRXSML-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published.


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” is derived from the structure of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The tetramethylbenzenesulfonyl group is a substituent on the piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Characterization

Research into methylbenzenesulfonamide derivatives, including structures similar to 3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine, has shown potential in the development of HIV-1 infection prevention strategies. These compounds, synthesized through complex organic synthesis routes, have been characterized by techniques such as NMR, MS, and IR, demonstrating their potential as candidate compounds for drug development (Cheng De-ju, 2015).

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to study these properties, revealing the compounds' binding energies and inhibition efficiencies. Such research highlights the application of piperidine derivatives in protecting metal surfaces from corrosion, providing insights into their practical applications in materials science (S. Kaya et al., 2016).

Anticancer Agent Development

The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their anticancer potential. Through sequential synthesis and evaluation, certain derivatives demonstrated strong anticancer activities, suggesting the potential of such compounds in therapeutic applications (A. Rehman et al., 2018).

Antibacterial Activity

New 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds were found to exhibit significant antibacterial activities, indicating their potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Anti-inflammatory Activity

The synthesis of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives has shown promising anti-inflammatory activities. The introduction of N-benzenesulfonyl substituents into these compounds significantly enhanced their anti-inflammatory activities, providing a basis for the development of new anti-inflammatory drugs (Ning Li et al., 2018).

Mechanism of Action

While the specific mechanism of action for “3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” is not mentioned in the search results, piperidine derivatives have been found to have various pharmacological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

The future directions for the study and application of “3-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” and other piperidine derivatives are promising. Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-11-7-6-8-17(10-11)20(18,19)16-14(4)12(2)9-13(3)15(16)5/h9,11H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHSLVFIKRXSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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